molecular formula C8H5F3O2 B1346576 4-(Trifluoromethoxy)benzaldehyde CAS No. 659-28-9

4-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1346576
CAS No.: 659-28-9
M. Wt: 190.12 g/mol
InChI Key: XQNVDQZWOBPLQZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(Trifluoromethoxy)benzaldehyde is an aromatic aldehyde It is known to participate in the synthesis of various compounds , suggesting that its targets could be the enzymes or receptors involved in these synthetic pathways.

Mode of Action

It is known to be involved in the synthesis of several compounds , indicating that it may interact with its targets to facilitate these reactions

Biochemical Pathways

It is known to participate in the synthesis of compounds such as 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline , suggesting that it may influence the pathways involved in the synthesis of these compounds.

Result of Action

Its known involvement in the synthesis of various compounds suggests that it may influence the levels of these compounds within the cell, potentially affecting cellular functions and processes.

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethoxy)benzaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and stability .

Properties

IUPAC Name

4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNVDQZWOBPLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216105
Record name p-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-28-9
Record name 4-(Trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Trifluoromethoxy)benzaldehyde
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Record name p-(Trifluoromethoxy)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(trifluoromethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

Diisobutylaluminium hydride (11.8 ml. 1M solution in toluene) was added to a stirred solution of 4-cyanophenyl trifluoromethyl ether (2.0 g., Fairfield) in dry diethyl ether (100 ml.). The mixture was refluxed with stirring for 3 hours. The mixture was cooled and dioxane (5 ml.) containing water 1.0 ml.) was added. Dilute hydrochloric acid was added (60 ml. of 10% solution). The mixture was stirred for 30 minutes and extracted with diethyl ether. The ethereal extracts were washed with water and dried over anhydrous magnesium sulphate. The solvent was removed in vacuo and the residue was purified by chromatography on silica, eluting with 9:1 hexane:diethyl ether. 4-Trifluoromethoxybenzaldehyde was obtained as a colourless liquid (1.65 g.).
Quantity
11.8 mL
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2 g
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100 mL
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5 mL
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1 mL
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Synthesis routes and methods II

Procedure details

The above alcohol was oxidised using the conditions of Swern (oxalyl chloride, 2.05 ml; dimethyl sulphoxide, 3.33 ml and triethylamine, 14.8 ml) in dichloromethane to give 4-trifluoromethoxy benzaldehyde (4 g). NMR 1H: 10.04(2H,s), 7.98(2H,d), 7.35(2H,d).
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Synthesis routes and methods III

Procedure details

A solution of 4-trifluoromethoxyiodobenzene (39.28 g.) in anhydrous diethyl ether (200 ml.) was added dropwise at -70° C. to n-butyl-lithium (96 ml. of a 1.6M solution in hexane) over 25 minutes. The solution was stirred for 30 minutes, and then dimethylformamide (14.83 g.) and anhydrous ether (50 ml.) were added over 15 minutes. After 1 hour, the solution was allowed to warm to -20° and was then hydrolysed by the addition of 3N hydrochloric acid (150 ml.). The organic layer was separated, and the aqueous layer was extracted twice with diethyl ether. The ether extracts were combined, washed with water, dried over magnesium sulphate and filtered, and the solvent was evaporated to give a yellow oil. Distillation of this oil gave 4-trifluoromethoxy benzaldehyde, b.p. 75°-7°/8 mm. of mercury, pressure.
Quantity
39.28 g
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0 (± 1) mol
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200 mL
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solution
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14.83 g
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50 mL
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150 mL
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Synthesis routes and methods IV

Procedure details

To a solution of hexamethylenetetramine (300 g; 2.14 mole) in ethanol (900 ml) and water (600 ml) a mixture of α-bromo-4-trifluoromethoxytoluene and α,α-dibromo-4-trifluoromethoxytoluene (300 g; 1.11 mole; 76:24 mixture) is added. The reaction mixture is stirred and heated at reflux for 3 hours under a nitrogen atmosphere, and then stirred overnight at room temperature.
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300 g
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300 g
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900 mL
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 2
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4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 3
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 4
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 5
4-(Trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Trifluoromethoxy)benzaldehyde

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